molecular formula C13H20ClNO2 B1397410 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-01-8

3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397410
CAS RN: 1219964-01-8
M. Wt: 257.75 g/mol
InChI Key: YZIHFOVALDLCIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with applications primarily in the field of medicinal chemistry. It's used as an intermediate in the synthesis of various pharmacologically active molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones has been achieved through the rearrangement of chlorinated pyrrolidin-2-ones, with potential applications in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Another study demonstrates the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, further highlighting the compound's versatility in medicinal chemistry applications (Bellesia et al., 2001).

Anti-inflammatory and Analgesic Potential

A significant application of derivatives of this compound is in the development of anti-inflammatory and analgesic agents. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, potentially synthesizable using derivatives of 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine, has shown promise as anti-inflammatory/analgesic agents. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, making them comparable to traditional drugs like indomethacin but with reduced side effects (Ikuta et al., 1987).

Role in Synthesizing New Fungal Metabolites

Additionally, the compound's derivatives have been used in synthesizing new fungal metabolites with anti-juvenile-hormone and insecticidal activity. This indicates its potential in the development of novel bioactive agents with applications in agriculture and pest control (Cantín et al., 1999).

Importance in Generating Novel Molecules

The compound's derivatives have also been part of research programs targeting novel molecules as potential anti-inflammatory agents. The synthesis of related molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the reported anti-inflammatory activity of structurally related compounds, further underscores its significance in medicinal chemistry (Moloney, 2001).

properties

IUPAC Name

3-[(2-methoxy-4-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(7-10)15-2)16-9-11-5-6-14-8-11;/h3-4,7,11,14H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHFOVALDLCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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